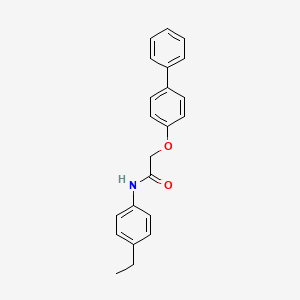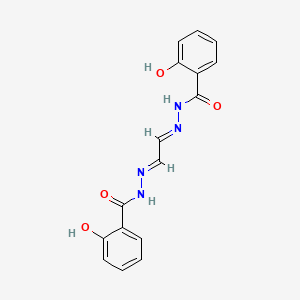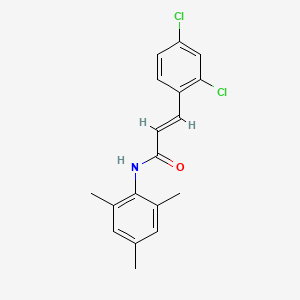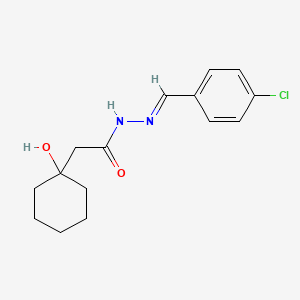![molecular formula C23H26FN3O B5559292 2-(4-{[7-fluoro-2-(4-methylphenyl)-3-quinolinyl]methyl}-1-piperazinyl)ethanol](/img/structure/B5559292.png)
2-(4-{[7-fluoro-2-(4-methylphenyl)-3-quinolinyl]methyl}-1-piperazinyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related quinoline compounds involves multi-step reactions, starting from key intermediates like diamino-fluoro-benzene and proceeding through condensation with dicarbonyl compounds. For example, the synthesis of 2,3-disubstituted 6-fluoro-7-(4-methyl-1-piperazinyl)-quinoxalines demonstrates a similar approach, utilizing diamino compounds for bioassay preparations, albeit without significant in vitro activity against certain strains like E. coli and S. aureus (Abdel-Jalil et al., 2000).
Molecular Structure Analysis
Molecular structure determination often involves spectroscopic methods like IR, NMR, and mass spectrometry, as seen in the synthesis of Nꞌ-{[2-(Piperidin-1-yl)quinolin-3-yl]methylene}pyridine-4-carbohydrazide, where the structure was elucidated based on such data (Afzal et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving quinoline derivatives can lead to various products depending on the reactants and conditions. For instance, photochemical reactions of ciprofloxacin, a quinoline derivative, in aqueous solutions result in low-efficiency substitution and minor decarboxylation, influenced by additives like sodium sulfite or phosphate (Mella et al., 2001).
Physical Properties Analysis
Physical properties like crystal structure and conformation can be crucial for understanding a compound's behavior. For example, the crystal structures of 1-(p-fluorophenyl)-2-(α-pyridyl)ethanol and its dehydration compound provide insights into molecular conformation and intermolecular interactions, highlighting the importance of such studies (Percino et al., 2008).
Chemical Properties Analysis
Chemical properties, including reactivity and interaction with biological targets, are fundamental for potential applications. Synthesis and structure-activity relationships studies of quinolone antibacterials, for example, show how modifications at certain positions can affect antibacterial activity and DNA-gyrase inhibition, shedding light on the chemical behavior of such compounds (Laborde et al., 1993).
Aplicaciones Científicas De Investigación
Chemosensing Applications
The development of chemosensors for metal ions is a significant area of application for quinoline derivatives. For instance, a chemosensor based on a quinoline framework exhibited remarkable sensitivity and selectivity for Zn2+ ions in aqueous solutions and biological samples. This sensor could monitor Zn2+ concentrations in living cells, highlighting its utility in biological and environmental monitoring (Park et al., 2015).
Fluorescence Studies
Quinoline compounds are extensively studied for their fluorescence properties. N-aryl-2-aminoquinolines, for example, showed varied fluorescence quantum yields based on their substituent groups and interaction with solvents. These studies provide insights into the design of fluorescent probes for biochemical applications (Hisham et al., 2019).
Antimicrobial Activities
Synthesis and evaluation of quinoline derivatives for antimicrobial properties have led to identifying compounds with potential therapeutic applications. Some quinoline-based compounds have demonstrated significant in vitro activity against various microbial strains, offering a pathway for the development of new antimicrobial agents (Patel et al., 2007).
Synthesis and Chemical Transformations
Research on quinoline derivatives also focuses on their synthesis and potential as building blocks in organic chemistry. For example, the preparation of 2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethanol showcases the synthetic methodologies for creating complex molecules with specific functional groups, offering a foundation for further chemical transformations and applications in various domains (Wang Jin-peng, 2013).
Direcciones Futuras
Propiedades
IUPAC Name |
2-[4-[[7-fluoro-2-(4-methylphenyl)quinolin-3-yl]methyl]piperazin-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN3O/c1-17-2-4-18(5-3-17)23-20(14-19-6-7-21(24)15-22(19)25-23)16-27-10-8-26(9-11-27)12-13-28/h2-7,14-15,28H,8-13,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAGHWKTBFEHTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=C3C=CC(=CC3=N2)F)CN4CCN(CC4)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-{[7-Fluoro-2-(4-methylphenyl)-3-quinolinyl]methyl}-1-piperazinyl)ethanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-ethyl-2,3-dimethyl-N-{2-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5559232.png)
![1-[2-(2-fluorophenoxy)butanoyl]-4-piperidinecarboxamide](/img/structure/B5559240.png)
![8-[cyclohexyl(methyl)amino]-1,3-dimethyl-7-(2-oxo-2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5559243.png)
![2-chloro-N-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B5559247.png)
![2-(3,4-difluorobenzyl)-8-(6-methoxy-4-pyrimidinyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5559250.png)
![2-{4-methoxy-3-[(3-methoxyphenoxy)methyl]phenyl}-3-propyl-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B5559251.png)
![N-isopropyl-2-methyl-N-[3-(methylthio)benzyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5559264.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(3-methoxybenzoyl)-1-piperazinyl]-2-methylpyrimidine](/img/structure/B5559276.png)
![N'-[(1,2-dimethyl-1H-indol-3-yl)methylene]-2-[4-(1,1,3,3-tetramethylbutyl)phenoxy]acetohydrazide](/img/structure/B5559277.png)


![(4aR*,7aS*)-1-isobutyl-4-[(2-methoxy-3-pyridinyl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5559313.png)